4-Methylsulfanylquinolizin-5-ium;iodide
Description
Structural Classification of Quinolizinium Derivatives
Quinolizinium derivatives are classified based on their substitution patterns and annelation. The parent quinolizinium ion consists of a bicyclic system with a nitrogen atom at position 1. Structural analogs include:
- Simple quinolizinium salts : Unsubstituted or minimally substituted (e.g., 1-methylquinolizinium iodide).
- Benzoquinolizinium salts : Benzannulated variants, such as benzo[c]quinolizinium tetrafluoroborate.
- Sulfur-functionalized derivatives : Include methylsulfanyl, thiophenyl, or sulfonyl groups, which modulate electronic density.
Table 1: Structural Comparison of Quinolizinium Derivatives
The methylsulfanyl group at position 4 donates electron density via resonance, stabilizing cationic charges and facilitating electrophilic substitutions.
Historical Development of Sulfur-Substituted Quinolizinium Salts
The synthesis of sulfur-functionalized quinolizinium salts evolved from early methods involving photocyclization and thermal quaternization. A breakthrough occurred with the use of α-oxoketene S,S-acetals, which enabled regioselective introductions of sulfur groups.
Key Milestones :
- Bradsher’s Thermal Quaternization (1960s) : Early attempts yielded low-purity products due to harsh conditions.
- Arai’s Photocyclization (1980s) : Improved yields but limited to specific substrates.
- Modern α-Oxoketene S,S-Acetal Method (2000s) : Gupta et al. demonstrated that reacting α-oxoketene S,S-acetals with 2-methylquinolyllithium followed by BF₃·Et₂O-mediated cycloaromatization produces sulfur-substituted quinolizinium salts in >60% yields.
For 4-methylsulfanyl derivatives, the general pathway involves:
Significance of Methylsulfanyl Functionalization in Heterocyclic Chemistry
The methylsulfanyl group (-SCH₃) imparts three critical advantages:
Electronic Modulation :
Biological Activity :
- Methylsulfanyl-substituted quinolizinium analogs exhibit DNA intercalation properties, with IC₅₀ values <10 μM against leukemia cell lines.
- The hydrophobic -SCH₃ group improves membrane permeability, critical for antimicrobial applications.
Synthetic Versatility :
Figure 1: Resonance Stabilization in 4-Methylsulfanylquinolizin-5-ium Iodide
$$
\begin{array}{ccc}
& \text{Resonance Structure A} & \
& \downarrow & \
\text{N} & \leftrightarrow & \text{N} \
& \uparrow & \
& \text{Resonance Structure B} & \
\end{array}
$$
The methylsulfanyl group stabilizes charge delocalization across the bicyclic system.
Properties
IUPAC Name |
4-methylsulfanylquinolizin-5-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.HI/c1-12-10-7-4-6-9-5-2-3-8-11(9)10;/h2-8H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPJFUBHFFWKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=CC=CC=[N+]21.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazolo[2,3-a]isoquinolinium Triiodides
Compounds such as 2d+•I3− , 2e+•I3− , and 2f+•I3− () share structural motifs with the target compound, including fused heterocyclic cores and iodide counterions. Key comparative
| Compound | Melting Point (°C) | Key Spectral Data (IR, NMR) | Elemental Analysis (C, H, N) |
|---|---|---|---|
| 2d+•I3− | 174–175 | IR: 1715 cm⁻¹ (C=O); NMR: δ 2.45 (CH₃) | C: 28.2%, H: 2.1%, N: 2.3% |
| 2e+•I3− | 190–192 | IR: 1690 cm⁻¹ (C=O); NMR: δ 7.80 (Ar-H) | C: 34.5%, H: 2.5%, N: 2.0% |
| 2f+•I3− | 152–153 | IR: 1730 cm⁻¹ (S=O); NMR: δ 3.30 (SO₂CH₃) | C: 27.8%, H: 2.3%, N: 1.9% |
Key Observations :
- Lower melting points correlate with bulkier substituents (e.g., benzoyloxy in 2e+•I3− vs. methylsulfonyl in 2f+•I3−).
- The methylsulfanyl group in the target compound may confer similar thermal stability to 2f+•I3−.
- Iodide counterions enhance solubility in polar solvents, critical for applications in ionic conductors .
Schiffbase Iodide Compounds (1 and 2)
highlights two Schiffbase iodide compounds, [m-BrBz-1-APy]I3 (1) and [o-FBz-1-APy]I3 (2) , which exhibit high ionic conductivity. Functional comparisons include:
| Property | 4-Methylsulfanylquinolizin-5-ium; Iodide (Inferred) | [m-BrBz-1-APy]I3 (1) | [o-FBz-1-APy]I3 (2) |
|---|---|---|---|
| Ionic Conductivity (343 K) | Not reported | 1.03 × 10⁻⁴ S cm⁻¹ | 4.94 × 10⁻³ S cm⁻¹ |
| Structural Framework | Rigid quinolizinium core | Flexible Schiffbase | Flexible Schiffbase |
| Ion Transport Mechanism | Likely "ion hopping" | Iodide migration | Iodide migration |
Key Observations :
- Schiffbase compounds achieve higher conductivity due to their flexible frameworks and iodide-rich channels, whereas rigid quinolizinium systems may limit ion mobility .
Functional and Application-Based Comparisons
Q & A
Q. What analytical techniques are recommended for quantifying iodide content in 4-Methylsulfanylquinolizin-5-ium iodide?
Fluorescence detection using fluorescein-5-isothiocyanate-modified gold nanoparticles (FITC-AuNPs) offers high sensitivity (detection limit: 10 nM for I⁻) by leveraging iodide's strong binding affinity to gold surfaces . Ion chromatography with conductivity detection (e.g., ThermoFisher ICS5000+) enables simultaneous analysis of iodide alongside other anions in complex matrices . For titrimetric methods, iodometric titration with starch indicator provides reliable endpoint determination (blue-black to colorless transition) . Always calibrate instruments using NIST-traceable iodide standards to ensure accuracy .
Q. How can crystallographic data for iodide-containing compounds be resolved and refined?
Use the SHELX system (e.g., SHELXL for refinement) to handle small-molecule crystallography, particularly for high-resolution or twinned data. Mercury CSD aids in visualizing crystal packing and intermolecular interactions, critical for validating structural hypotheses . For experimental phasing, SHELXD/SHELXE provide robust pipelines for high-throughput structure determination .
Q. What synthetic strategies are effective for organoiodide compounds like 4-Methylsulfanylquinolizin-5-ium iodide?
Organozinc reagents (e.g., 2,3-dichlorophenylzinc iodide) enable carbon-carbon bond formation under mild conditions, useful for constructing quinolizinium frameworks . Optimize reaction parameters (solvent, temperature) iteratively, as demonstrated in lithium iodide R&D projects, where process redesign over multiple iterations improved yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in iodide-based materials?
In photovoltaic studies of indium(I) iodide, discrepancies arose between predicted and observed efficiencies. Systematic evaluation of thin-film morphology (via SEM/XRD), bandgap measurements (UV-Vis), and carrier mobility (Hall effect) revealed that computational models underestimated defect states. Cross-validate simulations with empirical data by adjusting parameters like lattice constants and electronic structure inputs .
Q. What experimental designs are optimal for assessing environmental stability of iodide-based compounds?
Design accelerated aging studies under controlled conditions (humidity, temperature, light exposure). Use ion chromatography and fluorescence probes to track iodide release or degradation products. Incorporate fractional factorial designs (DoE) to identify critical stability factors, as seen in lithium iodide R&D, where iterative testing refined process robustness .
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) in iodide salts be addressed?
For disordered iodide ions, apply SHELXL's restraints (e.g., SIMU, DELU) to stabilize refinement. Mercury's packing similarity tool identifies isostructural motifs, aiding in modeling atypical coordination environments . In cases of twinning, use the TWIN/BASF commands in SHELXL and validate results against high-resolution data subsets .
Methodological Considerations
- Data Validation : Cross-check iodide quantification results across multiple techniques (e.g., fluorescence, titration, chromatography) to mitigate method-specific biases .
- Structural Analysis : Combine SHELX refinement with Mercury visualization to correlate crystallographic data with supramolecular interactions (e.g., halogen bonding involving iodide) .
- Process Optimization : Adopt iterative R&D frameworks (e.g., Plan-Do-Check-Act cycles) to refine synthetic pathways, as demonstrated in multi-year iodide project developments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
